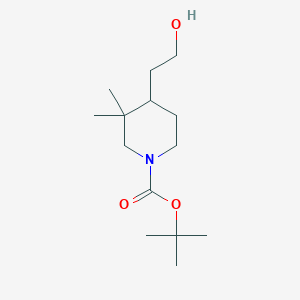

Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-8-6-11(7-9-16)14(4,5)10-15/h11,16H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPVBCFCAJTTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1CCO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201147552 | |

| Record name | 1,1-Dimethylethyl 4-(2-hydroxyethyl)-3,3-dimethyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958026-99-8 | |

| Record name | 1,1-Dimethylethyl 4-(2-hydroxyethyl)-3,3-dimethyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958026-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(2-hydroxyethyl)-3,3-dimethyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of Piperidine Derivatives

One common approach involves starting from a suitably substituted piperidine core, such as 3,3-dimethylpiperidine, followed by functionalization at the nitrogen and the 4-position:

Carbamate Formation via Reaction with tert-Butyl Chloroformate

The key step in synthesizing the target compound is the formation of the carbamate linkage:

- Reaction: 3,3-dimethylpiperidine reacts with tert-butyl chloroformate (or its equivalents) in the presence of a base like triethylamine or potassium carbonate.

- Conditions: Typically carried out at room temperature or slightly elevated temperatures (around 20–25°C), with stirring for several hours to ensure complete conversion.

Reaction Conditions and Data

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Carbamate formation | tert-Butyl chloroformate, base | Dichloromethane or THF | 0–25°C | 2–4 hours | Inert atmosphere recommended |

| Hydroxyethyl introduction | 2-hydroxyethyl halide or sulfonate, base | Acetone, ethanol, or DMF | Reflux (~80–100°C) | 12–24 hours | Controlled addition to prevent side reactions |

| Deprotection or purification | - | - | - | - | Techniques include column chromatography, recrystallization |

Data and Analytical Evidence

Yields and Purity

- Typical yields for carbamate formation range from 85–95%, depending on reaction conditions and purification methods.

- Purification is often achieved via column chromatography or recrystallization, yielding high-purity products suitable for further functionalization.

Spectroscopic Data

| Technique | Data | Significance |

|---|---|---|

| NMR (¹H, ¹³C) | Characteristic signals for tert-butyl groups (~1.4 ppm in ¹H), carbamate carbonyl (~155–160 ppm in ¹³C) | Confirm carbamate formation and substitution pattern |

| Mass Spectrometry | Molecular ion peaks consistent with expected molecular weight (~257.38 g/mol) | Confirm molecular structure |

| IR Spectroscopy | Strong bands around 1700–1750 cm⁻¹ for carbonyl, broad bands for O–H | Verify functional groups |

Industrial and Scalable Methods

- Flow Chemistry: Continuous flow reactors are increasingly employed to improve safety, scalability, and reaction control, especially for hazardous reagents like tert-butyl chloroformate.

- Catalytic Conditions: Use of catalytic amounts of bases such as triethylamine or potassium carbonate enhances yield and selectivity.

- Purification: Industrial processes favor crystallization or liquid-liquid extraction over chromatography for cost-effectiveness.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Carbamate formation | tert-Butyl chloroformate, base | Room temp, inert atmosphere | 85–95% | Purification via chromatography |

| Hydroxyethyl substitution | 2-hydroxyethyl halide or sulfonate, base | Reflux, inert atmosphere | 80–90% | Use of protected amine improves selectivity |

| Scale-up | Continuous flow reactors | 20–100°C, controlled addition | Variable | Focus on safety and efficiency |

The synthesis of Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate predominantly involves the formation of a carbamate linkage on a protected piperidine core, followed by nucleophilic introduction of the hydroxyethyl group. Reaction conditions are optimized for high yield and purity, with room temperature stirring and controlled reagent addition being common. Advanced methods such as flow chemistry are increasingly adopted for scalable production, ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyethyl group.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₂₇NO₃

- Molecular Weight : Approximately 257.37 g/mol

- Structure : The compound features a piperidine ring with a tert-butyl group, a hydroxyethyl group, and a carboxylate moiety, which contribute to its unique reactivity and biological properties.

Organic Synthesis

Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules due to its functional groups that allow for further chemical modifications.

Biochemical Studies

The compound is extensively used in biochemical research to study enzyme mechanisms. Its interactions with enzymes such as esterases have been documented, where it can influence metabolic pathways through hydrolysis reactions.

Cell Signaling Research

Research indicates that this compound can modulate cell signaling pathways by altering gene expression related to oxidative stress and apoptosis. This modulation is crucial for understanding cellular responses to stressors and potential therapeutic applications .

Pharmaceutical Development

Due to its structural features, this compound has potential therapeutic applications. It can be investigated as a lead compound for the development of drugs targeting specific biological pathways or diseases.

Case Study 1: Enzyme Interaction Analysis

A study examined the interaction of this compound with various esterases. The results demonstrated that the compound significantly inhibited enzyme activity, leading to altered metabolic processes in treated cells. This finding highlights its potential as a tool for probing enzyme function and regulation.

Case Study 2: Gene Expression Modulation

In another investigation, researchers explored the effects of this compound on gene expression profiles in human cell lines. The study revealed that treatment with the compound resulted in the upregulation of genes involved in cellular defense mechanisms against oxidative stress, suggesting its role as a protective agent in cellular environments .

Industrial Applications

In industrial contexts, this compound is utilized for the production of specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the piperidine moiety can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous piperidine derivatives, emphasizing substituent effects, synthetic routes, and physicochemical properties.

Structural Variations and Substituent Effects

Key Observations :

- Hydroxyethyl vs. Hydroxyl : The hydroxyethyl group in the target compound increases hydrophilicity and provides a flexible linker for conjugation, unlike the rigid hydroxyl group in tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate .

- Amino vs. Hydroxyethyl: The amino-substituted analog () exhibits higher basicity and reactivity, enabling salt formation and participation in nucleophilic reactions.

Physicochemical and Spectroscopic Properties

- Solubility : The hydroxyethyl group enhances water solubility compared to methyl or chlorophenyl analogs. For example, tert-butyl 4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is likely more lipophilic due to the aromatic ring .

- NMR Data : The target compound’s ¹H NMR would show distinct signals for the hydroxyethyl protons (δ ~3.6–3.8 ppm) and tert-butyl group (δ ~1.4 ppm), similar to analogs in and .

- Stability : The Boc group in all compounds confers stability under basic conditions but is acid-labile, enabling selective deprotection .

Biological Activity

Tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate (CAS No. 958026-99-8) is a piperidine derivative notable for its unique structural features, including a tert-butyl group and a hydroxyethyl substituent. This compound has garnered attention in both organic synthesis and biological research due to its potential therapeutic applications.

- Molecular Formula : C₁₄H₂₇NO₃

- Molecular Weight : Approximately 257.38 g/mol

- Structure : The compound features a piperidine ring with substitutions that influence its reactivity and biological activity.

This compound exhibits various biological activities through its interactions with biomolecules:

- Enzyme Interactions : The compound has been shown to interact with esterases, leading to hydrolysis of the ester bond, which may influence metabolic pathways.

- Cell Signaling Modulation : It affects cell signaling pathways by altering gene expression related to oxidative stress and apoptosis, thereby influencing cellular responses to stressors.

- Gene Expression : Studies indicate that this compound can modulate the expression of genes involved in cellular defense mechanisms.

Cellular Effects

Research indicates that this compound can affect various cell types, including:

- Neuronal Cells : It has demonstrated protective effects against neurotoxicity in astrocytes, potentially relevant for neurodegenerative diseases such as Alzheimer's .

- Macrophages : The compound has shown anti-inflammatory properties by reducing IL-1β release in LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent .

Study on Neuroprotective Effects

A study investigated the effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptide. The results indicated that the compound reduced TNF-α levels and free radical production, suggesting a neuroprotective role against oxidative stress associated with Alzheimer's disease .

Anti-inflammatory Activity

In another study focusing on macrophage responses, this compound was tested for its ability to inhibit pyroptosis (a form of programmed cell death) and IL-1β secretion. The findings revealed that the compound significantly reduced these inflammatory markers in a concentration-dependent manner .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate, and how can reaction yields be optimized?

- Methodology :

- Stepwise Functionalization : Begin with piperidine ring formation, followed by hydroxylation and tert-butyl carbamate protection. Use coupling agents like DCC or EDC for esterification.

- Reaction Optimization : Adjust temperature (0–20°C) and catalysts (e.g., DMAP with triethylamine in dichloromethane) to enhance regioselectivity and minimize byproducts .

- Yield Improvement : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (e.g., 1.2–1.5 equivalents of tert-butyl chloroformate) to ensure complete protection .

Q. How should researchers safely handle and store this compound?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .

- Storage : Store in a cool, dry place (<4°C) under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl group .

- Emergency Measures : Equip labs with eyewash stations and fire extinguishers (CO₂ or dry powder). Avoid water jets for fires involving organic solvents .

Q. What analytical techniques are critical for characterizing this compound?

- Characterization Workflow :

- Structural Confirmation : Use ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for 9H singlet) and hydroxyethyl chain (δ ~3.6 ppm for -CH₂OH) .

- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and C18 columns. Validate purity >95% before biological assays .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ~314.2 g/mol) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

- Troubleshooting Strategy :

- Artifact Identification : Check for residual solvents (e.g., DMSO in NMR) or adducts in MS (e.g., Na⁺/K⁺). Repurify using silica gel chromatography .

- Dynamic Effects : For broad NMR peaks, consider variable-temperature NMR to detect conformational flexibility in the piperidine ring .

- Cross-Validation : Compare with analogous compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) to identify common spectral artifacts .

Q. What computational methods aid in predicting the reactivity of this compound in nucleophilic substitutions?

- Modeling Approach :

- Quantum Chemistry : Use DFT (B3LYP/6-31G*) to calculate charge distribution on the piperidine nitrogen and hydroxyethyl oxygen. Higher negative charge indicates nucleophilic sites .

- Transition-State Analysis : Simulate SN² reactions to evaluate steric hindrance from the 3,3-dimethyl groups, which may reduce reactivity at the 4-position .

- Experimental Feedback : Validate predictions with kinetic studies under varying pH and solvent polarity (e.g., DMF vs. THF) .

Q. How can researchers mitigate byproduct formation during derivatization (e.g., sulfonation or halogenation)?

- Byproduct Control :

- Protection Strategies : Temporarily protect the hydroxyl group with TBSCl before introducing electrophiles. Deprotect with TBAF post-reaction .

- Condition Screening : Test mild reagents (e.g., SOCl₂ for sulfonation at 0°C) to avoid ring-opening side reactions .

- Chromatographic Monitoring : Use LC-MS to detect early-stage byproducts and adjust reaction time/temperature accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.